3'-(Methylamino)biphenyl-3-carboxylic acid
Description
3'-(Methylamino)biphenyl-3-carboxylic acid (CAS: 1215206-63-5) is a biphenyl-derived compound featuring a methylamino (-NHCH₃) group at the 3' position and a carboxylic acid (-COOH) group at the 3 position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₃NO₂, with an average molecular mass of 227.26 g/mol and a monoisotopic mass of 227.095 g/mol . The methylamino group contributes to basicity and hydrogen-bonding capacity, while the carboxylic acid enhances solubility in polar solvents .
Properties
IUPAC Name |
3-[3-(methylamino)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUHYKRGPWUDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681777 | |
| Record name | 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-63-5 | |
| Record name | 3′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-(Methylamino)biphenyl-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
For industrial production, the synthesis may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3’-(Methylamino)biphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methylamino group, converting it to a nitro group or other oxidized forms.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can reduce the carboxylic acid group to an alcohol or the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl structure.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
3'-(Methylamino)biphenyl-3-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the development of new materials and compounds with specific properties. The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or chromium trioxide to modify the methylamino group.
- Reduction : Employing lithium aluminum hydride or hydrogen gas to alter functional groups.
- Substitution Reactions : Electrophilic aromatic substitution allows for the introduction of different substituents on the biphenyl structure.
These reactions are critical for synthesizing derivatives that may exhibit enhanced properties or activities .
Biology
In biological research, this compound is valuable for studying interactions within biological systems. It can interact with proteins and enzymes, influencing biochemical pathways. Notable biological activities include:
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against various pathogens, suggesting its use in developing antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be advantageous in drug development .
Medicine
The therapeutic potential of this compound is under investigation for its role in drug development. It may serve as a precursor to pharmacologically active compounds or directly influence therapeutic targets. Key areas of focus include:
- Cystic Fibrosis Treatment : Research into compounds that modulate the cystic fibrosis transmembrane conductance regulator (CFTR) suggests that derivatives of biphenyl compounds could enhance CFTR function .
- Anti-inflammatory and Anti-cancer Activities : Similar biphenyl derivatives have shown promise in treating inflammatory diseases and certain cancers, indicating that this compound may possess analogous properties .
Mechanism of Action
The mechanism of action of 3’-(Methylamino)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The methylamino group can participate in hydrogen bonding or other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position: The 3'-(Methylamino) derivative (target compound) differs from its 2'-methylamino isomer (CAS: 1215206-12-4) in the placement of the amino group, leading to distinct steric and electronic environments. For instance, the 3'-position allows for better alignment in planar receptor binding pockets compared to the 2'-isomer . 3'-Methoxybiphenyl-3-carboxylic acid (CAS: 15428217) replaces the methylamino group with a methoxy group, increasing electron density on the biphenyl ring but eliminating hydrogen-bond donor capacity .
- Functional Group Impact: Methylamino (-NHCH₃): Enhances basicity (pKa ~9–10) and participates in hydrogen bonding, critical for target engagement in enzyme inhibition . Hydroxymethyl (-CH₂OH): Introduces polarity, improving aqueous solubility (logP ~2.1) but increasing susceptibility to oxidative metabolism . Carboxylic Acid (-COOH): Common across analogs; facilitates salt formation (e.g., sodium salts for injectable formulations) and hydrogen bonding with biological targets .
Biological Activity
3'-(Methylamino)biphenyl-3-carboxylic acid (C14H13NO2) is an organic compound notable for its potential biological activities. With a molecular weight of 227.26 g/mol, it features a biphenyl structure with a methylamino group and a carboxylic acid functional group, which may influence its interactions in biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on available literature and research findings.
- Molecular Formula : C14H13NO2
- Molecular Weight : 227.26 g/mol
- IUPAC Name : 3-[3-(methylamino)phenyl]benzoic acid
- InChI Key : LJUHYKRGPWUDER-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methylamino group can facilitate hydrogen bonding, enhancing the compound's binding affinity and specificity towards biological targets. This interaction may modulate several biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against fungi and bacteria, indicating potential for further exploration in this area.
- Antifungal Activity : Similar biphenyl derivatives have demonstrated antifungal properties, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
- Enzyme Inhibition : The compound's structure suggests it could act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
Case Studies and Research Findings
A review of the literature reveals several significant findings regarding the biological activity of related compounds and their implications for this compound:
- A study highlighted that biphenyl derivatives generally exhibit enhanced biological activities due to their structural properties. For example, compounds with similar methylamino substitutions have shown improved solubility and bioavailability, which are critical factors for pharmacological efficacy .
- Another investigation into the structure-activity relationship (SAR) of biphenyl carboxylic acids indicated that modifications to the aromatic rings significantly influence their antimicrobial potency. The presence of electron-donating groups like methylamine was associated with increased activity against certain bacterial strains .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is essential:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Biphenyl-3-carboxylic acid | Lacks methylamino group | Lower reactivity |
| 3'-Aminobiphenyl-3-carboxylic acid | Similar but without methyl group | Different solubility |
| 3'-(Methylamino)biphenyl-4-carboxylic acid | Carboxylic group in different position | Variability in binding affinity |
This table illustrates how structural variations influence the biological activity and chemical reactivity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
